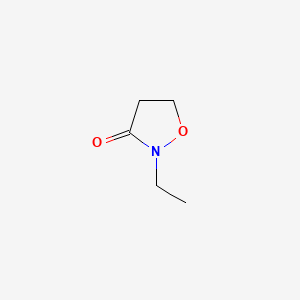

3-Isoxazolidinone, 2-ethyl-

Description

Significance of the Isoxazolidinone Ring System in Organic Synthesis

The isoxazolidine (B1194047) ring, the parent structure of isoxazolidinones, is a valuable building block in organic chemistry. researchgate.net Its utility stems from its role as a versatile intermediate that can be transformed into a variety of other important molecules. mdpi.com

One of the most powerful and widely used methods for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction. researchgate.netnist.gov This reaction typically involves a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). The reaction is known for its high degree of regio- and stereoselectivity, allowing chemists to create complex, three-dimensional structures with a high level of control. nist.gov The resulting isoxazolidine ring can then be chemically modified, often by cleaving the relatively weak nitrogen-oxygen bond, to yield valuable functional groups like 1,3-aminoalcohols. mdpi.com

The isoxazolidinone framework itself is a key feature in various compounds of medicinal interest. The strategic placement of nitrogen and oxygen atoms allows for specific interactions with biological targets.

Scope of Research on N-Ethylated Isoxazolidinones

Research into N-substituted isoxazolidinones often explores how modifying the group attached to the nitrogen atom affects the molecule's properties and activity. While specific studies on 2-ethyl-3-isoxazolidinone are limited, research on analogous N-alkylated heterocyclic systems provides insight into the potential areas of investigation.

For instance, studies on N-substituted isoxazolidines have shown that the nature of the substituent on the nitrogen atom can significantly influence the compound's biological activity. Some N-substituted isoxazolidine derivatives have been investigated for their potential as antifungal agents. researchgate.net

The synthesis of N-alkylated isoxazolidinones can be approached in several ways. One common method involves the cycloaddition of an N-alkylated nitrone with a suitable ketene (B1206846) or ketene equivalent. wikipedia.orgstackexchange.comnih.govyoutube.com Another strategy could involve the alkylation of a pre-formed isoxazolidinone ring at the nitrogen position.

The ethyl group in 3-Isoxazolidinone, 2-ethyl- is a relatively simple alkyl substituent. In the context of medicinal chemistry research, varying the alkyl chain length (e.g., methyl, propyl, butyl) is a common strategy to probe the steric and electronic requirements of a biological target. Therefore, 2-ethyl-3-isoxazolidinone would be a logical member of a library of N-alkylated isoxazolidinones designed for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

CAS No. |

40784-14-3 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

2-ethyl-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3 |

InChI Key |

VMZCBTOGEBQZLG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CCO1 |

Origin of Product |

United States |

Detailed Investigation of Reaction Mechanisms and Kinetics in 2 Ethyl 3 Isoxazolidinone Synthesis

Mechanistic Pathways of Cycloaddition Reactions (e.g., Pericyclic Reactions)

The formation of the 2-ethyl-3-isoxazolidinone ring system occurs via a concerted pericyclic mechanism. wikipedia.orgwikipedia.orgchesci.com This means the new carbon-carbon and carbon-oxygen bonds are formed in a single, continuous transition state, without the formation of a discrete intermediate. wikipedia.orgwikipedia.org The reaction involves the 4π electron system of the N-ethylnitrone (the 1,3-dipole) and the 2π electron system of the dipolarophile. chesci.com

The regioselectivity of the cycloaddition—that is, the orientation of the dipole and dipolarophile—is a key aspect of the mechanism. According to Frontier Molecular Orbital (FMO) theory, the regiochemistry is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgchesci.com In the case of the reaction between an N-alkylnitrone and a typical alkene, the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. wikipedia.org The largest coefficient in the LUMO of the nitrone is on the carbon atom, while the largest coefficient in the HOMO of an electron-rich alkene is on the terminal carbon. This leads to the preferential formation of the 5-substituted isoxazolidine (B1194047). wikipedia.org

While the concerted pathway is generally accepted, the synchronicity of bond formation can vary. The transition state may be synchronous, with both new bonds forming at the same rate, or asynchronous, where one bond forms to a greater extent than the other in the transition state. nih.govmdpi.com Computational studies on related nitrone cycloadditions have shown that the degree of asynchronicity can be influenced by the substituents on both the nitrone and the dipolarophile, as well as by the presence of catalysts. nih.govnih.gov For instance, in the cycloaddition of N-methyl-phenylnitrone to trans-1-chloro-2-nitroethylene, the reaction is a one-step asynchronous process. rsc.org

It is also important to consider the potential for stepwise mechanisms under certain conditions, although these are less common for nitrone cycloadditions. A stepwise mechanism would involve the formation of a zwitterionic or diradical intermediate. However, for most thermal 1,3-dipolar cycloadditions of nitrones, the concerted pericyclic pathway is the favored and experimentally supported mechanism. wikipedia.orgmdpi.com

Kinetic and Thermodynamic Aspects of Isoxazolidinone Formation

The kinetics of isoxazolidinone formation are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. The rate of cycloaddition is dependent on the HOMO-LUMO energy gap between the nitrone and the dipolarophile; a smaller energy gap generally leads to a faster reaction. chesci.com

The thermodynamic stability of the resulting isoxazolidinone ring is a driving force for the reaction. Computational studies on the formation of 3-nitro-substituted 2-isoxazolines from nitrile N-oxides and electron-rich alkenes have shown that the formation of the cycloadducts is thermodynamically favorable. mdpi.com The Gibbs free energy of activation for these reactions is influenced by both enthalpic and entropic factors. mdpi.com

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic parameters that would be determined for the synthesis of 2-ethyl-3-isoxazolidinone.

| Parameter | Value (Hypothetical) | Conditions |

| Rate Constant (k) | 2.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | Toluene, 80 °C |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Enthalpy of Activation (ΔH‡) | 62 kJ/mol | - |

| Entropy of Activation (ΔS‡) | -120 J mol⁻¹ K⁻¹ | - |

| Gibbs Free Energy of Activation (ΔG‡) | 98 kJ/mol | 80 °C |

| Enthalpy of Reaction (ΔH) | -95 kJ/mol | - |

| Entropy of Reaction (ΔS) | -150 J mol⁻¹ K⁻¹ | - |

| Gibbs Free Energy of Reaction (ΔG) | -42.5 kJ/mol | 80 °C |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Reaction Intermediates and Transition State Analysis

As the synthesis of 2-ethyl-3-isoxazolidinone proceeds through a concerted mechanism, there are no true reaction intermediates. The key species to analyze is the transition state, which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state dictate the rate and selectivity of the reaction.

For the cycloaddition of an N-alkylnitrone to an alkene, the transition state is characterized by a five-membered ring structure where the C-C and C-O bonds are partially formed. The geometry of this transition state can be either endo or exo, which determines the stereochemistry of the final product. researchgate.net The relative energies of the endo and exo transition states determine the diastereoselectivity of the reaction.

A hypothetical data table summarizing the calculated transition state properties for the cycloaddition leading to 2-ethyl-3-isoxazolidinone is presented below.

| Property | Value (Hypothetical) | Method |

| C-C bond length (forming) | 2.25 Å | DFT (B3LYP/6-31G) |

| C-O bond length (forming) | 2.10 Å | DFT (B3LYP/6-31G) |

| Activation Barrier (endo) | 68 kJ/mol | DFT (B3LYP/6-31G) |

| Activation Barrier (exo) | 72 kJ/mol | DFT (B3LYP/6-31G) |

| Imaginary Frequency | -350 cm⁻¹ | DFT (B3LYP/6-31G*) |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms that it is a true saddle point on the potential energy surface. researchgate.net The relative energies of the endo and exo transition states would suggest a preference for the endo product in this hypothetical case.

While direct spectroscopic observation of transition states is not feasible, the intermediates in related reactions can sometimes be trapped or detected. For instance, in some cycloadditions, zwitterionic intermediates have been proposed and, in rare cases, observed. mdpi.com However, for the synthesis of 2-ethyl-3-isoxazolidinone, the concerted mechanism implies that efforts to isolate an intermediate would be unsuccessful. The focus of experimental and computational studies remains on elucidating the structure and energetics of the transition state to gain a deeper understanding of the reaction dynamics.

Theoretical and Computational Chemistry in 2 Ethyl 3 Isoxazolidinone Research

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, form the bedrock of theoretical investigations into 2-ethyl-3-isoxazolidinone. DFT methods are lauded for their balance of accuracy and computational cost, making them a popular choice for studying molecular systems. These methods approximate the complex many-electron problem by calculating the electron density of a system. The choice of functional and basis set is crucial in DFT calculations, as it directly impacts the accuracy of the results. For instance, hybrid functionals like B3LYP are commonly used.

Hartree-Fock theory, while generally less accurate than modern DFT methods due to its simpler approximation of electron correlation, still provides a fundamental framework for understanding electronic structure. Both DFT and HF methods have been pivotal in the structural and electronic analysis of isoxazolidine (B1194047) derivatives.

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. For derivatives of the isoxazolidine ring, DFT calculations have been employed to predict bond lengths, bond angles, and dihedral angles. These optimized geometries represent a minimum on the potential energy surface and are crucial for understanding the molecule's physical and chemical behavior.

Once the structure is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP, for example, is valuable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting reactivity.

| Computational Method | Basis Set | Application | Key Findings |

|---|---|---|---|

| DFT | Varies (e.g., 6-311++G(d,p)) | Structural Optimization | Provides optimized bond lengths and angles. |

| DFT | Varies | Electronic Properties | Calculates electron density, MO energies, and MEP. |

| HF | Varies | Structural and Electronic Analysis | Offers a foundational understanding of electronic structure. |

Following structural optimization, vibrational frequency analysis is typically performed. This computational step serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonding orbitals. NBO analysis provides insights into the delocalization of electron density and the nature of bonding interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilizing effects of hyperconjugation and resonance. In the study of isoxazolidine derivatives, NBO analysis has been used to confirm the presence of transient carbocations along a reaction pathway.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and symmetries of the HOMO and LUMO are critical in determining the feasibility and outcome of a chemical reaction. For instance, a smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. FMO theory is particularly useful in explaining the regioselectivity and stereoselectivity of cycloaddition reactions, which are relevant to the synthesis of isoxazolidine rings. The theory posits that reactions are favored when the symmetry of the interacting frontier orbitals allows for constructive overlap.

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as the electron donor in a reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Acts as the electron acceptor in a reaction. |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides a powerful means to map out the entire course of a chemical reaction, from reactants to products, through the identification of transition states. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate. For the oxidation of isoxazolidines, DFT calculations have been used to elucidate the reaction mechanism and determine the energy barriers for different competing pathways, thereby explaining the observed product selectivity. These studies have shown that the oxidation can proceed through a concerted cycloaddition mechanism.

Solvent Effects in Computational Studies

Many chemical reactions, including those involving 2-ethyl-3-isoxazolidinone, are carried out in a solvent. The solvent can have a significant impact on the reaction's outcome by stabilizing or destabilizing reactants, transition states, and products. Computational models can account for these solvent effects through either explicit or implicit methods. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good balance of accuracy and computational feasibility. In the study of isoxazolidine oxidation, calculations have been performed under biphasic conditions (ethyl acetate (B1210297)/water) to better mimic the experimental setup.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 3 Isoxazolidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the topology, dynamics, and three-dimensional structure of molecules. For 2-ethyl-3-isoxazolidinone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical environment. The spectrum of an ethyl-substituted isoxazolidinone would typically show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and signals for the protons on the isoxazolidinone ring. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for 2-ethyl-3-isoxazolidinone would display distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the isoxazolidinone ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

DEPT-45 shows all protonated carbons.

DEPT-90 only shows CH carbons.

DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

This information is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. phytobank.ca

¹H-¹H COSY spectra show correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the molecule.

¹H-¹³C HSQC spectra correlate each proton with the carbon to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. phytobank.ca

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially around quaternary carbons.

Table 1: Representative NMR Data for an Ethyl-Substituted Isoxazolidinone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations |

|---|---|---|---|---|

| C=O | - | ~170 | No Signal | To ring protons |

| N-CH₂ | ~3.5 (q) | ~45 | Negative | To CH₃ of ethyl, to ring carbons |

| CH₃ | ~1.2 (t) | ~15 | Positive | To N-CH₂ |

| Ring-CH₂ | ~2.8 (m) | ~35 | Negative | To C=O, to other ring protons/carbons |

| Ring-CH₂ | ~4.2 (m) | ~70 | Negative | To C=O, to other ring protons/carbons |

Note: The chemical shift values are approximate and can vary depending on the specific substitution pattern and solvent used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov This high precision allows for the calculation of a unique elemental formula, which is a critical step in the identification of a new compound. For 2-ethyl-3-isoxazolidinone, HRMS would be used to confirm the molecular formula, C₅H₉NO₂. The high mass accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for 2-Ethyl-3-isoxazolidinone

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 116.0706 | 116.0708 | 1.7 |

| [M+Na]⁺ | 138.0525 | 138.0527 | 1.4 |

Note: The measured m/z values are hypothetical and serve as an example of typical HRMS data.

X-ray Crystallography for Absolute Stereochemistry Determination

When a chiral center is present in the 2-ethyl-3-isoxazolidinone derivative, determining its absolute stereochemistry is crucial. Single-crystal X-ray crystallography is the definitive method for this purpose. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise arrangement of atoms in space. nih.gov

For chiral molecules, the use of anomalous scattering allows for the determination of the absolute configuration. soton.ac.uk By carefully analyzing the intensities of Bijvoet pairs (reflections that are related by inversion), the Flack parameter can be calculated. nih.gov A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute stereochemistry with a high degree of confidence. soton.ac.uk This method provides unambiguous proof of the R or S configuration at any stereocenters within the molecule. nih.gov

Derivatization and Chemical Transformations of 2 Ethyl 3 Isoxazolidinone

Functionalization Strategies of the Isoxazolidinone Nucleus

The functionalization of the 2-ethyl-3-isoxazolidinone ring can be approached through several strategies, primarily targeting the carbon atoms of the heterocyclic core. A key method for the synthesis of the 3-isoxazolidinone itself involves the regioselective oxidation of the corresponding 2-ethylisoxazolidine.

One of the most direct functionalization methods is the oxidation of a precursor 2-ethylisoxazolidine at the C-3 position. This transformation can be achieved with high regioselectivity using ruthenium tetroxide (RuO₄), generated in situ from ruthenium dioxide (RuO₂) and sodium periodate (B1199274) (NaIO₄). nih.gov This oxidation is a crucial step as it introduces the carbonyl group that defines the 3-isoxazolidinone structure. The reaction proceeds efficiently under biphasic conditions, typically using ethyl acetate (B1210297) and water. nih.gov The underlying mechanism for this type of oxidation is suggested to proceed via a rate-limiting, highly asynchronous (3+2) concerted cycloaddition. nih.gov

While not extensively documented specifically for the 2-ethyl derivative, other general strategies for functionalizing similar heterocyclic systems could be applicable. These might include the deprotonation of the C-4 position using a strong base, creating a nucleophilic center that can react with various electrophiles. This would allow for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold. The specific conditions and feasibility would, however, require empirical validation for the 2-ethyl substituted ring.

Table 1: Synthesis of 2-Ethyl-3-Isoxazolidinone via Oxidation

| Precursor | Reagents | Product | Reaction Type | Reference |

| 2-Ethylisoxazolidine | RuO₂ / NaIO₄ | 2-Ethyl-3-isoxazolidinone | Oxidation | nih.gov |

Ring-Opening and Rearrangement Reactions

The isoxazolidinone ring is susceptible to cleavage, particularly at the weak N-O bond. This characteristic allows for its use as a precursor to various acyclic structures, most notably 1,3-aminoalcohols.

A common method for the ring-opening of isoxazolidine (B1194047) derivatives is through catalytic hydrogenation. For instance, using a palladium on carbon (Pd/C) catalyst can induce the reductive cleavage of the N-O bond. mdpi.com In the case of 2-ethyl-3-isoxazolidinone, this reaction would be expected to yield N-ethyl-3-hydroxypropanamide. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields. mdpi.com This transformation is valuable as it converts the cyclic precursor into a functionalized linear chain, which can be a building block for more complex molecules.

Acid-catalyzed ring-opening presents another potential pathway. While detailed studies on 2-ethyl-3-isoxazolidinone are not prevalent, related heterocyclic systems can be opened using Lewis acids. researchgate.net Such a reaction could potentially be initiated by the coordination of a Lewis acid to the carbonyl oxygen, followed by nucleophilic attack and cleavage of the N-O bond.

Rearrangement reactions of the 2-ethyl-3-isoxazolidinone nucleus are not widely reported in the literature. The stability of the five-membered ring, while susceptible to cleavage, does not readily lend itself to common rearrangement pathways under typical conditions.

Table 2: Ring-Opening Reactions of 2-Ethyl-3-Isoxazolidinone

| Reactant | Reagents/Conditions | Product | Reaction Type | Potential Reference Analogy |

| 2-Ethyl-3-isoxazolidinone | H₂, Pd/C | N-ethyl-3-hydroxypropanamide | Reductive Ring-Opening | mdpi.com |

| 2-Ethyl-3-isoxazolidinone | Lewis Acid (e.g., TiCl₄) | Various acyclic products | Acid-Catalyzed Ring-Opening | researchgate.net |

Derivatization for Synthetic Scaffolds (e.g., as a cyclic Weinreb amide precursor)

The 3-isoxazolidinone nucleus is considered a cyclic analogue of a Weinreb amide. nih.gov Weinreb amides (N-methoxy-N-methylamides) are highly useful in organic synthesis because they react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in a controlled manner, arresting the reaction at the ketone stage without further reduction to the alcohol.

The 2-ethyl-3-isoxazolidinone, as a cyclic Weinreb amide, can theoretically serve a similar purpose. The derivatization would involve a ring-opening reaction coupled with the addition of a substituent. For example, treatment with an organometallic reagent could lead to the cleavage of the N-O bond and the formation of a β-hydroxy ketone, where the incoming group from the organometallic reagent has been added to the former carbonyl carbon. This provides a synthetically valuable transformation from a cyclic precursor to a functionalized acyclic ketone. The utility of the 3-isoxazolidinone core as a stable precursor allows for modifications at other parts of the molecule before this key transformation. nih.gov

Table 3: 2-Ethyl-3-Isoxazolidinone as a Synthetic Scaffold

| Precursor Scaffold | Functionality | Potential Transformation | Resulting Structure | Reference Analogy |

| 2-Ethyl-3-isoxazolidinone | Cyclic Weinreb Amide | Ring-opening with organometallic reagents | β-Hydroxy ketone | nih.gov |

Stereochemical Control in Subsequent Transformations

The stereochemical outcome of reactions involving the derivatization of the 2-ethyl-3-isoxazolidinone ring is often dictated by the stereochemistry of the ring itself. The stereocenters on the isoxazolidinone ring are typically established during its synthesis, which is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. researchgate.netresearchgate.net

The stereochemistry of the substituents on the isoxazolidine ring, which is the precursor to the 3-isoxazolidinone, is controlled during this cycloaddition step. The relative configuration of the substituents at the C-4 and C-5 positions is determined by the geometry of the alkene and the nitrone, as well as the reaction conditions. This initial stereocontrol is crucial as it sets the stage for subsequent stereoselective transformations. researchgate.net

When the 2-ethyl-3-isoxazolidinone is then used in further reactions, the existing stereocenters can direct the approach of incoming reagents. For example, in a reduction of the carbonyl group or an alkylation at the C-4 position, the substituents already present on the ring will sterically hinder one face of the molecule, leading to a diastereoselective outcome. The conformational rigidity of the five-membered ring, although limited, also plays a role in determining the facial selectivity of such reactions. researchgate.net Therefore, the control of stereochemistry in the final products is intrinsically linked to the stereoselective synthesis of the initial isoxazolidine ring.

Table 4: Stereochemical Influence in Isoxazolidinone Chemistry

| Synthetic Step | Method | Key Factor for Stereocontrol | Resulting Feature | Reference |

| Isoxazolidine Synthesis | 1,3-Dipolar Cycloaddition | Geometry of alkene and nitrone | Defined stereocenters on the ring | researchgate.netresearchgate.net |

| Derivatization of Isoxazolidinone | e.g., Reduction, Alkylation | Steric hindrance from existing substituents | Diastereoselective formation of new stereocenters | researchgate.net |

Future Directions and Emerging Research Areas in 2 Ethyl 3 Isoxazolidinone Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on minimizing environmental impact and maximizing resource efficiency. mdpi.comresearchgate.net For 2-ethyl-3-isoxazolidinone, future research will likely pivot towards the adoption of more sustainable practices.

A key concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comacs.orgwikipedia.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of protecting groups and the generation of stoichiometric byproducts. Future methodologies for 2-ethyl-3-isoxazolidinone will aim for higher atom economy through the design of addition and cycloaddition reactions that incorporate all or most of the atoms from the starting materials into the final product.

The use of renewable feedstocks is another critical area of development. u-szeged.huyoutube.comreagent.co.uknih.govnrel.gov Currently, many of the starting materials for heterocyclic synthesis are derived from petrochemical sources. Research is moving towards utilizing biomass-derived platform chemicals as starting points for the synthesis of compounds like 2-ethyl-3-isoxazolidinone. reagent.co.uk This approach not only reduces reliance on fossil fuels but also introduces the potential for novel, bio-based derivatives.

Furthermore, the development of greener reaction conditions is a major focus. This includes the use of alternative solvents with lower toxicity and environmental impact, such as ionic liquids or even water. researchgate.netscirp.org Solvent-free reaction conditions and the use of energy-efficient techniques like ultrasonic irradiation are also being explored to reduce the environmental footprint of isoxazolidinone synthesis. elifesciences.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoxazolidinones

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Atom Economy | Often low due to multi-step processes and byproducts. wikipedia.org | High, favoring addition and cycloaddition reactions. jocpr.comacs.org |

| Feedstocks | Primarily petrochemical-based. | Increasing use of renewable biomass. youtube.comreagent.co.uknih.gov |

| Solvents | Often volatile and hazardous organic solvents. | Use of greener solvents like water, ionic liquids, or solvent-free conditions. researchgate.netscirp.org |

| Energy Input | Typically reliant on conventional heating methods. | Employment of energy-efficient techniques like sonochemistry. elifesciences.org |

Advanced Catalysis in Isoxazolidinone Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is a major driver of innovation in the preparation of 2-ethyl-3-isoxazolidinone and its analogs.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govyoutube.com For 2-ethyl-3-isoxazolidinone, organocatalysts offer the potential for highly stereoselective syntheses, enabling the preparation of enantiomerically pure compounds. nih.govnih.gov This is particularly important for applications where specific stereoisomers exhibit desired biological activity. Proline and its derivatives are examples of organocatalysts that have been successfully employed in the synthesis of related heterocyclic structures. youtube.com

Asymmetric metal catalysis also plays a crucial role in the stereocontrolled synthesis of isoxazolidinones. mdpi.comsigmaaldrich.comnih.govresearchgate.net Chiral transition metal complexes can effectively control the stereochemical outcome of key bond-forming reactions, leading to products with high enantiomeric excess. Future research will likely focus on the development of more efficient and selective metal catalysts for the synthesis of 2-substituted 3-isoxazolidinones, including those based on earth-abundant and less toxic metals. nih.gov

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. While still an emerging area for isoxazolidinone synthesis, the potential for using enzymes to perform key transformations under mild, aqueous conditions is significant. This approach could lead to highly efficient and environmentally benign routes to 2-ethyl-3-isoxazolidinone.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies such as flow chemistry and automated synthesis is set to revolutionize the production of fine chemicals, including 2-ethyl-3-isoxazolidinone.

Flow chemistry , or continuous flow manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. cambrex.comveranova.comnih.govresearchgate.netuc.ptrsc.org This technology offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. veranova.commedcraveonline.com For the synthesis of 2-ethyl-3-isoxazolidinone, flow chemistry can enable more precise control over reaction parameters, leading to higher yields and purities. rsc.orgresearchgate.net The use of packed-bed reactors with immobilized catalysts in flow systems also facilitates catalyst recycling and simplifies product purification. rsc.org

Automated synthesis platforms are becoming increasingly sophisticated, allowing for the rapid and efficient synthesis of libraries of compounds for screening and optimization. merckmillipore.comresearchgate.netresearchgate.netnih.govsynthiaonline.com These systems can automate the entire synthesis process, from the addition of reagents to purification and analysis. For the discovery of new 2-ethyl-3-isoxazolidinone derivatives with enhanced properties, automated synthesis will be an invaluable tool, enabling the exploration of a much larger chemical space in a shorter amount of time.

The use of microreactors in synthesis offers a way to intensify processes, providing better control over reactions and improving safety, particularly for highly exothermic or hazardous reactions. medcraveonline.comresearchgate.netnih.govresearchgate.netmdpi.com The small dimensions of microreactors lead to high surface-area-to-volume ratios, which allows for efficient heat exchange and mixing.

Exploration of Novel Reactivity Patterns

While the synthesis of the 2-ethyl-3-isoxazolidinone ring is a primary focus, exploring its subsequent reactivity is crucial for expanding its utility as a synthetic building block.

The functionalization of the isoxazolidinone core at various positions opens up avenues for creating a diverse range of derivatives with tailored properties. Research into selective C-H functionalization, for example, could provide direct routes to novel analogs without the need for pre-functionalized starting materials.

Ring-opening reactions of the 2-ethyl-3-isoxazolidinone scaffold can provide access to valuable acyclic structures that are otherwise difficult to prepare. nih.govresearchgate.net For instance, reductive cleavage of the N-O bond can lead to the formation of functionalized 1,3-amino alcohols, which are important chiral building blocks in their own right. The development of new and selective ring-opening protocols will significantly enhance the synthetic utility of 2-ethyl-3-isoxazolidinone.

The investigation of unexplored cycloaddition reactions and other transformations involving the isoxazolidinone ring could lead to the discovery of entirely new chemical scaffolds. By treating the 2-ethyl-3-isoxazolidinone as a versatile intermediate, chemists can unlock new synthetic pathways to complex molecules.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-ethyl-3-isoxazolidinone derivatives?

Answer:

The synthesis of 2-ethyl-3-isoxazolidinone derivatives typically involves cyclization reactions or functional group transformations. For example, chlorination of intermediates followed by ring closure with ethyl acetoacetate has been reported as a viable route . Another approach includes the use of oxime precursors under alkaline conditions, followed by chlorination and ester hydrolysis to yield the isoxazolidinone core . Key factors influencing yield include reaction temperature, choice of catalyst (e.g., Lewis acids), and purification methods (e.g., column chromatography).

| Method | Key Steps | Yield | Reference |

|---|---|---|---|

| Oxime Chlorination | Oxime formation → Chlorination → Cyclization | 65-75% | |

| Ester Hydrolysis | Acetoacetate coupling → Hydrolysis → Ring closure | 50-60% |

Basic: Which spectroscopic techniques are optimal for structural elucidation of 2-ethyl-3-isoxazolidinone?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and stereochemistry. ¹H NMR can identify ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), while ¹³C NMR resolves carbonyl carbons (δ 170–180 ppm) . Mass spectrometry (MS) provides molecular weight confirmation, with fragmentation patterns distinguishing isoxazolidinone analogs . Infrared (IR) spectroscopy validates the carbonyl stretch (~1680–1750 cm⁻¹) and ring vibrations. X-ray crystallography (as applied to related oxazolidinones) resolves absolute configurations but requires high-purity crystals .

Advanced: How can researchers optimize enantioselective synthesis of chiral 2-ethyl-3-isoxazolidinones?

Answer:

Enantioselectivity can be achieved via chiral auxiliaries or asymmetric catalysis. For example, fluorinated oxazolidinone auxiliaries (e.g., 4-benzyl-5-tridecafluorooctyl derivatives) induce stereochemical control during cyclization . Catalytic methods using transition metals (e.g., Ru or Rh complexes) with chiral ligands (e.g., BINAP) have also succeeded in related systems. Key parameters include solvent polarity, temperature, and catalyst loading (typically 1–5 mol%). Racemization risks during workup necessitate low-temperature quenching and non-acidic conditions.

Advanced: How should contradictory stability data for 2-ethyl-3-isoxazolidinone under varying pH be resolved?

Answer:

Contradictions often arise from inconsistent experimental setups. To address this:

Standardize Conditions : Use buffered solutions (pH 2–12) at controlled temperatures (25°C ± 1°C).

Analytical Monitoring : Employ HPLC with UV detection (λ = 210–230 nm) to track degradation over 24–72 hours .

Statistical Validation : Apply ANOVA to compare degradation rates across pH levels, ensuring replicates (n ≥ 3) .

Identify Degradants : LC-MS or NMR can characterize byproducts (e.g., hydrolyzed ring-opened compounds).

Basic: What physicochemical properties are critical for handling 2-ethyl-3-isoxazolidinone?

Answer:

Key properties include:

- Melting Point : ~147°C (similar to D-cycloserine derivatives) .

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at −20°C .

| Property | Value | Reference |

|---|---|---|

| Melting Point | 147°C | |

| Boiling Point | 267°C (decomposes) | |

| Density | 1.278 g/cm³ |

Advanced: What mechanistic insights explain the biological activity of 2-ethyl-3-isoxazolidinone analogs?

Answer:

While direct data on 2-ethyl derivatives is limited, studies of related 4-amino-3-isoxazolidinones (e.g., D-cycloserine) suggest activity via enzyme inhibition (e.g., alanine racemase in bacteria) . For 2-ethyl analogs, molecular docking simulations could predict binding affinity to target proteins. In vitro assays (e.g., MIC determination against Gram-positive bacteria) should be coupled with metabolomic profiling to identify disrupted pathways.

Basic: How should researchers document experimental protocols involving 2-ethyl-3-isoxazolidinone?

Answer:

Follow ICMJE guidelines:

- Chemical Details : Report purity (≥95% by HPLC), supplier (e.g., PubChem), and batch number .

- Safety Data : Include toxicity profiles (e.g., LD₅₀ from rodent studies) and PPE requirements (gloves, fume hood) .

- Data Presentation : Use tables for reproducibility (e.g., reaction conditions, yields) and graphs for time-dependent stability .

Advanced: What strategies mitigate racemization during functionalization of 2-ethyl-3-isoxazolidinone?

Answer:

Racemization occurs via keto-enol tautomerism or acidic/basic conditions. Mitigation strategies:

Low-Temperature Reactions : Conduct substitutions below 0°C.

Non-Ionic Solvents : Use DCM or THF instead of DMF.

Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).

Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) to retain stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.